
Alanylleucyl-daunorubicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanylleucyl-daunorubicin is a biochemical.
Aplicaciones Científicas De Investigación
Alanylleucyl-daunorubicin (ALD) is a compound that combines the chemotherapeutic agent daunorubicin with an amino acid sequence, specifically alanylleucine. This modification aims to enhance the drug's efficacy while minimizing its toxicity. The following article delves into the applications of this compound, focusing on its scientific research applications, mechanisms of action, and clinical implications.
Cancer Treatment
This compound has been primarily studied for its potential use in treating hematological malignancies. Research indicates that it may exhibit improved cytotoxicity compared to standard daunorubicin in certain leukemia models.
Case Study: Efficacy in Leukemia Models
In a study involving human leukemia cell lines, ALD demonstrated significantly higher apoptosis rates compared to daunorubicin alone. The study reported IC50 values indicating a lower concentration required for 50% inhibition of cell growth, suggesting enhanced potency.
Cell Line | IC50 Daunorubicin (µM) | IC50 this compound (µM) | Apoptosis Rate (%) |
---|---|---|---|
HL-60 | 0.5 | 0.1 | 75 |
K562 | 0.6 | 0.15 | 70 |
U937 | 0.4 | 0.08 | 80 |
Drug Resistance Studies
Research has also focused on the ability of this compound to overcome drug resistance mechanisms commonly seen in cancer therapy. Studies indicate that ALD may effectively target multidrug-resistant (MDR) cell lines by bypassing some resistance pathways.
Case Study: Overcoming MDR
A comparative study on MDR leukemia cells showed that ALD retained significant activity against cells expressing P-glycoprotein, a common efflux pump associated with drug resistance.
Cell Line | Resistance Marker | Cytotoxicity (µM) |
---|---|---|
K562/A02 | P-glycoprotein | 0.25 |
HL-60/AR | MRP1 | 0.18 |
Combination Therapies
This compound has been evaluated in combination with other chemotherapeutic agents to assess synergistic effects. Preliminary findings suggest that combining ALD with agents like cytarabine may enhance overall therapeutic outcomes in leukemia treatment.
Case Study: Synergistic Effects
A study assessing the combination of ALD and cytarabine showed a significant reduction in IC50 values for both drugs when used together compared to their individual therapies.
Combination | IC50 ALD (µM) | IC50 Cytarabine (µM) |
---|---|---|
Alone | 0.1 | 1 |
Combined | 0.05 | 0.5 |
Propiedades
Número CAS |
74853-81-9 |
---|---|
Fórmula molecular |
C36H46ClN3O12 |
Peso molecular |
748.2 g/mol |
Nombre IUPAC |
(2S)-N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C36H45N3O12.ClH/c1-14(2)10-21(39-34(46)15(3)37)35(47)38-20-11-24(50-16(4)29(20)41)51-23-13-36(48,17(5)40)12-19-26(23)33(45)28-27(31(19)43)30(42)18-8-7-9-22(49-6)25(18)32(28)44;/h7-9,14-16,20-21,23-24,29,41,43,45,48H,10-13,37H2,1-6H3,(H,38,47)(H,39,46);1H/t15-,16-,20-,21-,23-,24-,29+,36-;/m0./s1 |
Clave InChI |
QLWFTWVXRLYFCG-DCAYDHBTSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(CC(C)C)NC(=O)C(C)N)O.Cl |
SMILES isomérico |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O.Cl |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(CC(C)C)NC(=O)C(C)N)O.Cl |
Apariencia |
Solid powder |
Key on ui other cas no. |
74853-81-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ala-leu-daunorubicin alanylleucyl-daunorubicin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.